molecular formula C19H29NO3Si B13131929 tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

Cat. No.: B13131929
M. Wt: 347.5 g/mol
InChI Key: UZAGIBKOUSLFBA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Tetra-n-butylammonium fluoride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions at different functional groups .

Biology and Medicine

Its indole core is a common motif in many biologically active compounds, making it a valuable intermediate in drug discovery .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at the indole core. This selective reactivity is crucial for its use in complex organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate apart from similar compounds is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of both tert-butyl and tert-butyldimethylsilyl groups provides unique reactivity and stability, making it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C19H29NO3Si

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate

InChI

InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-13-12-14-15(20)10-9-11-16(14)23-24(7,8)19(4,5)6/h9-13H,1-8H3

InChI Key

UZAGIBKOUSLFBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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